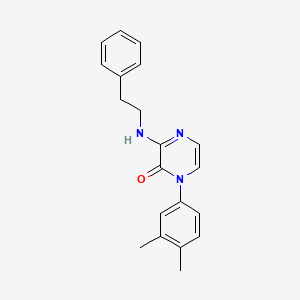
1-(3,4-dimethylphenyl)-3-(phenethylamino)-2(1H)-pyrazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-3-(phenethylamino)-2(1H)-pyrazinone is a synthetic compound that has been used in scientific research for its potential pharmacological effects. This compound is also known as Phenethylamino-pyrazinone or PEP. The chemical structure of PEP is shown below:
作用機序
The exact mechanism of action of PEP is not fully understood. However, it is known that PEP acts as a potent inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators and oxidative stress-related molecules. By inhibiting these enzymes, PEP may reduce inflammation and oxidative stress in the body.
生化学的および生理学的効果
PEP has been shown to have a variety of biochemical and physiological effects in animal models. Some of the effects include:
1. Reduction of inflammation: PEP has been shown to reduce inflammation in animal models of inflammation. This suggests that PEP may have potential as a therapeutic agent for the treatment of inflammatory disorders.
2. Reduction of oxidative stress: PEP has been shown to reduce oxidative stress in vitro and in animal models. This suggests that PEP may have potential as a therapeutic agent for the treatment of oxidative stress-related disorders.
3. Anticancer effects: PEP has been shown to have anticancer effects in vitro and in animal models of cancer. This suggests that PEP may have potential as a therapeutic agent for the treatment of cancer.
実験室実験の利点と制限
PEP has several advantages and limitations for lab experiments. Some of the advantages include:
1. PEP is a synthetic compound that can be easily synthesized in the lab.
2. PEP has been extensively studied for its potential pharmacological effects.
3. PEP has been shown to have a variety of biochemical and physiological effects in animal models.
Some of the limitations of PEP include:
1. The exact mechanism of action of PEP is not fully understood.
2. The pharmacokinetics of PEP are not well characterized.
3. The safety of PEP has not been fully evaluated.
将来の方向性
There are several future directions for research on PEP. Some of the directions include:
1. Further studies on the mechanism of action of PEP.
2. Evaluation of the pharmacokinetics and safety of PEP in animal models and humans.
3. Development of PEP derivatives with improved pharmacological properties.
4. Evaluation of the potential therapeutic effects of PEP in clinical trials.
Conclusion:
In conclusion, 1-(3,4-dimethylphenyl)-3-(phenethylamino)-2(1H)-pyrazinone is a synthetic compound that has been extensively studied for its potential pharmacological effects. PEP has been shown to have anti-inflammatory, antioxidant, and anticancer effects in vitro and in animal models. Further research is needed to fully understand the mechanism of action of PEP and to evaluate its potential therapeutic effects in humans.
合成法
PEP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with phenethylamine to yield PEP.
科学的研究の応用
PEP has been studied for its potential pharmacological effects in a variety of areas. Some of the areas of research include:
1. Anti-inflammatory effects: PEP has been shown to have anti-inflammatory effects in animal models of inflammation. This suggests that PEP may have potential as a therapeutic agent for the treatment of inflammatory disorders.
2. Antioxidant effects: PEP has been shown to have antioxidant effects in vitro. This suggests that PEP may have potential as a therapeutic agent for the treatment of oxidative stress-related disorders.
3. Anticancer effects: PEP has been shown to have anticancer effects in vitro and in animal models of cancer. This suggests that PEP may have potential as a therapeutic agent for the treatment of cancer.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-phenylethylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-8-9-18(14-16(15)2)23-13-12-22-19(20(23)24)21-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWOMWNAUXZASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

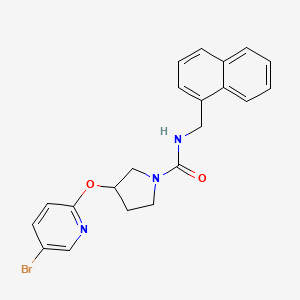
![4-methyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2671815.png)


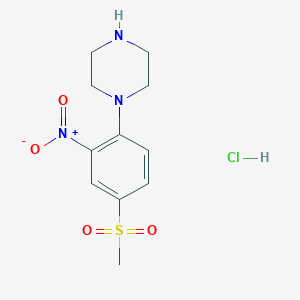
![1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2671821.png)
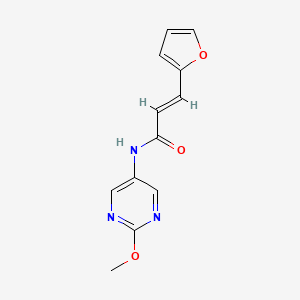
![N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2671826.png)
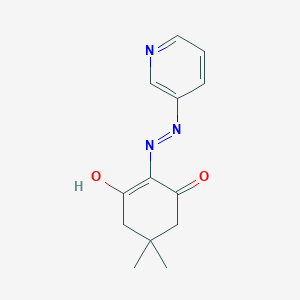
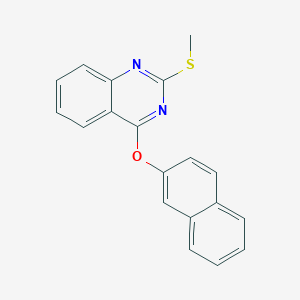
![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2671830.png)
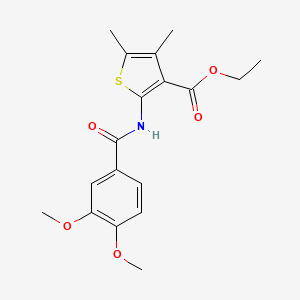
![9-(2-Chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B2671832.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2671833.png)